SCIO-469 (SCIO-469) is a small molecule, ATP-competitive inhibitor of the p38α MAPK, exhibiting high selectivity for p38α with an IC50 of 9 nM []. It has been investigated extensively in preclinical and clinical research for its potential anti-inflammatory effects in various diseases, including rheumatoid arthritis, multiple myeloma, myelodysplastic syndromes, and osteoarthritis.
Talmapimod is classified as a small molecule inhibitor and is specifically designed to inhibit the p38 alpha MAPK isoform. It was developed through a series of structure-activity relationship studies aimed at optimizing selectivity and efficacy against this kinase. The compound has been synthesized in various forms, including radiolabeled versions for imaging studies, highlighting its versatility in both therapeutic and research contexts .
The synthesis of Talmapimod involves several key steps, often starting from commercially available starting materials. A typical synthetic route includes the following:
For example, one synthesis method described involves adding iodine to a solution of 2-vinylbenzoic acid, followed by extraction with ethyl acetate and purification to yield Talmapimod as a white solid with a melting point of approximately 86.9 – 88.4 °C .
Talmapimod has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the p38 MAPK enzyme. The molecular formula is C20H21ClN2O2, with a molecular weight of approximately 358.85 g/mol. Key structural features include:
Nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the structure, providing detailed insights into the arrangement of atoms within the molecule .
Talmapimod's synthesis can involve various chemical reactions, including:
These reactions often require careful control of temperature, pressure, and reaction times to ensure high yields and purity of the final product .
Talmapimod exerts its pharmacological effects primarily through the inhibition of p38 MAPK activity. The mechanism involves:
This action results in reduced inflammation and modulation of immune responses, making it beneficial in treating conditions like rheumatoid arthritis and neurodegenerative diseases .
These properties are essential for determining the compound's formulation and delivery methods in therapeutic applications .
Talmapimod has several promising applications in scientific research and medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2